

In-Depth Technical Guide: Crystal Structure Analysis of 1-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Aminocyclohexanecarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **1-aminocyclohexanecarboxylic acid**, a cyclic alpha-amino acid of significant interest in peptide design and drug development due to its conformational constraints. This document details the experimental methodologies for its synthesis, crystallization, and X-ray diffraction analysis, presenting the key crystallographic data in a structured format for clarity and comparative purposes.

Introduction

1-Aminocyclohexanecarboxylic acid (Acc6), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds. Its rigid cyclohexane ring imposes specific conformational restraints on peptide backbones, influencing their secondary structure and biological activity. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics. This guide summarizes the seminal crystallographic work that has elucidated the solid-state conformation of this important molecule.

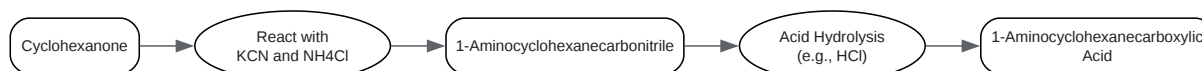
Experimental Protocols

The determination of the crystal structure of **1-aminocyclohexanecarboxylic acid** involves a multi-step process encompassing organic synthesis, single-crystal growth, and X-ray diffraction analysis. The methodologies outlined below are based on established protocols in the field.

Synthesis of 1-Aminocyclohexanecarboxylic Acid

A common and effective method for the synthesis of **1-aminocyclohexanecarboxylic acid** is the Strecker synthesis.

Experimental Workflow for Synthesis



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Figure 1: Synthetic workflow for **1-aminocyclohexanecarboxylic acid**.

Procedure:

- **Formation of α -aminonitrile:** Cyclohexanone is reacted with potassium cyanide and ammonium chloride in an aqueous solution. The cyanide ion attacks the carbonyl carbon of the cyclohexanone, and the ammonia reacts to form an intermediate imine, which is then attacked by the cyanide to yield 1-aminocyclohexanecarbonitrile.
- **Hydrolysis:** The resulting α -aminonitrile is then subjected to acid-catalyzed hydrolysis. Typically, concentrated hydrochloric acid is used, which converts the nitrile group into a carboxylic acid, yielding **1-aminocyclohexanecarboxylic acid** hydrochloride.
- **Neutralization and Isolation:** The hydrochloride salt is neutralized with a suitable base (e.g., pyridine or an ion-exchange resin) to precipitate the free amino acid, which is then purified by recrystallization.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

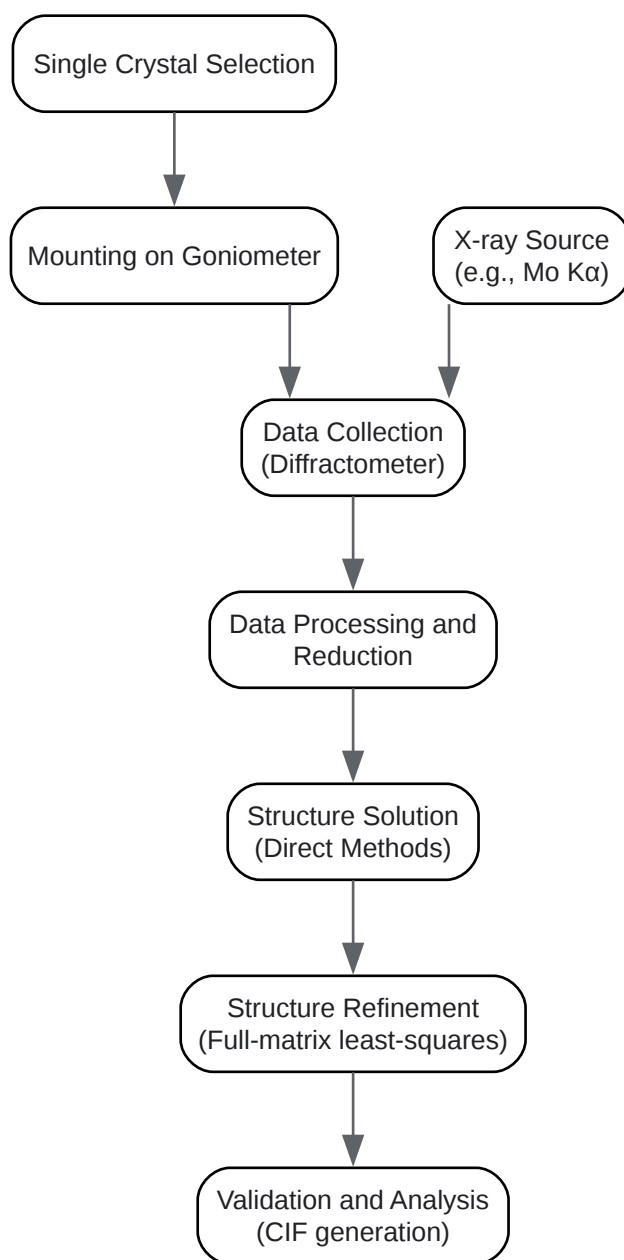
Procedure:

- **Solvent Selection:** **1-Aminocyclohexanecarboxylic acid** is dissolved in a suitable solvent or solvent mixture. Aqueous ethanol is a commonly used solvent system.
- **Slow Evaporation:** The saturated solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques.

Experimental Workflow for Crystal Structure Determination



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Figure 2: Workflow for X-ray diffraction analysis.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, often at low temperatures (e.g., 293 K), using monochromatic X-radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$). A series of diffraction patterns are collected as the crystal is rotated.
- **Data Reduction:** The collected diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of unique structure factors.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in a difference Fourier map and refined isotropically.

Crystal Structure Data

The crystal structure of **1-aminocyclohexanecarboxylic acid** was determined by Valle and colleagues in 1988.^[1] The compound crystallizes in the monoclinic space group $P2_1/n$.^[1]

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₇ H ₁₃ NO ₂
Formula Weight	143.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	10.118(2) Å
b	10.796(2) Å
c	7.301(1) Å
β	108.68(2)°
Volume	753.8(2) Å ³
Z	4
Calculated Density	1.26 g/cm ³
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293 K

Selected Bond Lengths

Bond	Length (Å)
C(1)-C(2)	1.536(3)
C(1)-C(6)	1.531(3)
C(1)-C(7)	1.545(3)
C(1)-N	1.492(2)
C(7)-O(1)	1.261(3)
C(7)-O(2)	1.247(3)

Selected Bond Angles

Angle	Degree (°)
C(2)-C(1)-C(6)	109.1(2)
C(2)-C(1)-C(7)	108.8(2)
C(6)-C(1)-C(7)	111.0(2)
N-C(1)-C(2)	109.0(2)
N-C(1)-C(6)	109.8(2)
N-C(1)-C(7)	109.1(2)
O(1)-C(7)-O(2)	125.9(2)
O(1)-C(7)-C(1)	117.1(2)
O(2)-C(7)-C(1)	117.0(2)

Molecular and Crystal Packing

In the crystalline state, **1-aminocyclohexanecarboxylic acid** exists as a zwitterion, with a protonated amino group ($-\text{NH}_3^+$) and a deprotonated carboxylate group ($-\text{COO}^-$). The cyclohexane ring adopts a near-perfect chair conformation.^[1] A notable feature of the molecular conformation is that the carboxyl group occupies an axial position, while the amino group is in an equatorial position.^[1]

The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The ammonium group acts as a hydrogen bond donor, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules. This extensive hydrogen-bonding network contributes to the stability of the crystal lattice.

Conclusion

The crystal structure analysis of **1-aminocyclohexanecarboxylic acid** provides fundamental insights into its solid-state conformation and intermolecular interactions. The molecule adopts a zwitterionic form with the cyclohexane ring in a chair conformation. The detailed crystallographic data presented in this guide are essential for researchers in medicinal chemistry and materials science, aiding in the design of novel molecules with tailored

properties and predictable solid-state structures. The established experimental protocols for synthesis, crystallization, and X-ray diffraction serve as a valuable reference for further studies on related compounds.

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References

- 1. 1-Aminocyclohexanecarboxylic acid | C₇H₁₃NO₂ | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of 1-Aminocyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555797#1-aminocyclohexanecarboxylic-acid-crystal-structure-analysis]

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